6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a useful research compound. Its molecular formula is C13H12N4O and its molecular weight is 240.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Anti-Alzheimer and Anti-Cox2 Applications : The chemistry and biological activities of derivatives of 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines were studied. Compounds derived from this chemical scaffold showed promising results as anti-Alzheimer and anti-cox2 reagents (Attaby et al., 2009).
Anticancer Applications : Novel alkyl amide functionalized trifluoromethyl substituted derivatives of pyrazolo[3,4-b]pyridine were synthesized. These compounds were screened for anticancer activity against various cancer cell lines including lung, breast, prostate, and cervical cancers, with some showing promising bioactivity (Chavva et al., 2013).
Supramolecular Aggregation Studies : Research on supramolecular aggregation of various 1H-pyrazolo[3,4-b]pyridine derivatives provides insights into the structural aspects of these molecules and their potential applications in material sciences and biology (Low et al., 2007).
Cytotoxic Activity : A study was conducted on a series of 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives for cytotoxic activity against human cancer cell lines. Some compounds showed promising results, indicating the potential for therapeutic applications (Kurumurthy et al., 2014).
Antibacterial Applications : Synthesis and antibacterial screening of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids were conducted. Some synthesized compounds showed good antibacterial properties (Maqbool et al., 2014).
Antimicrobial and Antitumor Activities : A study presented the synthesis of pyrazolo[3,4-b]pyridines and their antimicrobial and antitumor activities. Some of the synthesized compounds were found effective against various microbial strains and a liver cell line, showing the potential in pharmacological applications (El-Borai et al., 2012).
Anticancer Activity of Oxadiazole Functionalized Derivatives : Novel oxadiazole functionalized derivatives of pyrazolo[3,4-b]pyridine were synthesized and screened for anticancer activity against several cancer cell lines, with some showing notable activity (Bhukya & Guguloth, 2021).
Synthesis and Antimicrobial Evaluation : The synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and derivatives, including fused thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine, were conducted, demonstrating potential antimicrobial properties (Altalbawy, 2013).
Properties
IUPAC Name |
6-(3-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-18-9-4-2-3-8(7-9)11-6-5-10-12(14)16-17-13(10)15-11/h2-7H,1H3,(H3,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVYYWFAYZPXRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=NNC(=C3C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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